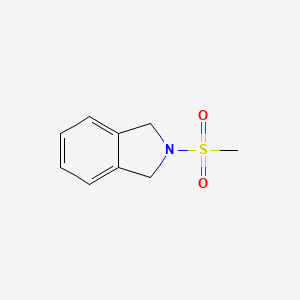

2-(Methylsulfonyl)isoindoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

A method for the synthesis of isoindoline derivatives was developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines .Chemical Reactions Analysis

The chemical reactions involving isoindoline derivatives have been studied. A method for the synthesis of isoindoline derivatives was developed based on a domino reaction .Applications De Recherche Scientifique

1. Redox-Mediated Molecular Brake

- Application: A study demonstrates the use of a redox-mediated molecular brake based on the sulfide-sulfoxide redox cycle. This is illustrated by the modulation of the rotation rate of an N-Ar "shaft" by varying the oxidation state of sulfur in derivatives like 2-(Methylsulfonyl)isoindoline (Jog, Brown, & Bates, 2003).

2. Synthesis of Sulfonylation Products

- Application: The rapid and efficient KI/H2O2-mediated 2-sulfonylation of substituted indoles and N-methylpyrrole is established, where compounds like this compound play a significant role (Zhang et al., 2018).

3. Synthesis of Isoindolin-1-ones

- Application: Research discusses the synthesis of new isoindolin-1-ones, where this compound derivatives could be involved, via base-promoted cascade reactions (Macchia et al., 2021).

4. Synthesis of Tricyclic Sultam Library

- Application: The synthesis of a unique isoindoline- and tetrahydroisoquinoline-containing tricyclic sultam library, where this compound derivatives could be part of the process (Zang et al., 2012).

5. Fluorescent Probe Development

- Application: Development of novel red-emitting fluorescent probes for the detection of H2S, where derivatives of this compound play a crucial role (Chen et al., 2015).

6. Palladium-Catalyzed Synthesis

- Application: Isoindoline heterocycles, including this compound derivatives, show potential in medicinal chemistry and are synthesized using palladium-catalyzed cascade reactions (Williams & Jarvo, 2011).

7. Synthesis of Isoindolinones

- Application: Enantioselective copper-catalyzed hydroamination/cyclization of N-sulfonyl-2-allylanilines for the synthesis of chiral 2-methylindolines, indicating a potential role for this compound derivatives (Turnpenny, Hyman, & Chemler, 2012).

8. Green Catalytic System for Synthesis

- Application: Efficient synthesis of isoindoline-1,3-dione derivatives using environmentally friendly catalysts, suggesting a potential application for this compound derivatives in greener chemistry approaches (Journal et al., 2019).

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that indole derivatives, which include isoindoline compounds, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . The specific interactions and resulting changes would depend on the particular target and the context within which the compound is acting.

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways, leading to their diverse biological activities . For example, some indole derivatives have been found to inhibit the aggregation of β-amyloid protein, suggesting a potential role in the treatment of Alzheimer’s disease .

Pharmacokinetics

Some isoindoline derivatives have been tested in silico for their affinities and some pharmacokinetic parameters on the human dopamine receptor d2 .

Result of Action

Indole derivatives are known to have a wide array of biological activities, suggesting that they likely have diverse molecular and cellular effects .

Action Environment

It is known that the synthesis, reactivity, and applications of isoindoline-1,3-dione heterocycles have received considerable attention due to their use in a wide range of applications . This suggests that these compounds may be influenced by a variety of environmental factors.

Propriétés

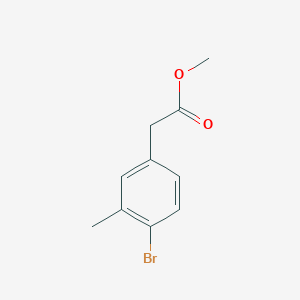

IUPAC Name |

2-methylsulfonyl-1,3-dihydroisoindole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c1-13(11,12)10-6-8-4-2-3-5-9(8)7-10/h2-5H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMTMHUHSJGPFNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CC2=CC=CC=C2C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[2-(Imidazol-1-ylmethyl)phenyl]methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2527014.png)

![6-(Methoxycarbonyl)thieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B2527020.png)

![4-Bromo-N-[3-[[2-chloropropanoyl(methyl)amino]methyl]phenyl]-1H-pyrrole-2-carboxamide](/img/structure/B2527021.png)

![N-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide](/img/structure/B2527023.png)

![3-(3,5-Dimethylphenyl)-6-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2527028.png)

![Methyl 3-[(4-bromobenzyl)oxy]-2-thiophenecarboxylate](/img/structure/B2527033.png)

![1-[(4-Fluorophenyl)methyl]-2-propylbenzimidazole](/img/structure/B2527034.png)